molecular formula C9H16O2 B1239282 Ethyl 2-heptenoate CAS No. 54340-72-6

Ethyl 2-heptenoate

Cat. No. B1239282
CAS RN: 54340-72-6
M. Wt: 156.22 g/mol
InChI Key: CYLQPOIZDBIXFP-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-heptenoate is the fatty acid ethyl ester of 2-heptenoic acid. It has a role as a metabolite. It derives from a 2-heptenoic acid.
(e)-2-Ethyl heptenoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid (e)-2-Ethyl heptenoate is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-2-Ethyl heptenoate has been primarily detected in urine. Within the cell, (e)-2-ethyl heptenoate is primarily located in the membrane (predicted from logP) and cytoplasm.

Scientific Research Applications

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a derivative of Ethyl 2-heptenoate, has been used in a phosphine-catalyzed [4 + 2] annulation process to synthesize tetrahydropyridines. This method offers complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

  • Intramolecular Azide 1,3-Dipolar Cycloaddition : Ethyl (E)-7-azido-6-[bis(tert-butoxycarbonyl)amino]-2-heptenoate, another variant, has been shown to undergo a stereoselective intramolecular azide 1,3-dipolar cycloaddition. This reaction produces a stable triazoline, offering potential utility in synthetic chemistry (Kokotos, Markidis, & Mikros, 2003).

  • Synthesis from Methacryloyl Chloride and Ethyl 4-Iodobutyrate : Research demonstrates the synthesis of Ethyl 5‐Oxo‐6‐Methyl‐6‐Heptenoate using methacryloyl chloride and ethyl 4-iodobutyrate. This study presents a specific method of production with potential applications in organic synthesis (Tamaru, Ochiai, Nakamura, & Yoshida, 2003).

  • Radical Allylation of B‐Alkylcatecholboranes : Ethyl 2-[(2,6,6-trimethylbicyclo[3.1.1]heptyl-3-yl)methyl]propenoate, a related compound, has been utilized in the radical allylation of B‐Alkylcatecholboranes. This research provides insights into the potential applications of ethyl heptenoates in organic reactions (Darmency, Scanlan, Schaffner, & Renaud, 2006).

  • Sustainability Analysis in Catalytic Production : Ethyl 2-heptenoate derivatives are used in the analysis of sustainability metrics in the catalytic production of higher alcohols from ethanol. This research highlights the importance of such compounds in understanding and improving sustainability in chemical processes (Patel, Telalović, Bitter, Worrell, & Patel, 2015).

properties

CAS RN

54340-72-6

Product Name

Ethyl 2-heptenoate

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl (E)-hept-2-enoate

InChI

InChI=1S/C9H16O2/c1-3-5-6-7-8-9(10)11-4-2/h7-8H,3-6H2,1-2H3/b8-7+

InChI Key

CYLQPOIZDBIXFP-BQYQJAHWSA-N

Isomeric SMILES

CCCC/C=C/C(=O)OCC

SMILES

CCCCC=CC(=O)OCC

Canonical SMILES

CCCCC=CC(=O)OCC

Other CAS RN

54340-72-6

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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